![molecular formula C16H10BrF3N2O2 B1384126 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal CAS No. 338414-09-8](/img/structure/B1384126.png)

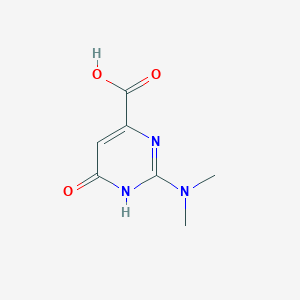

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Condensation Reactions and Formation of Related Compounds

3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with active methylene reagents, leading to the formation of various compounds, such as 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester and 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester. These reactions demonstrate the chemical versatility and potential applications in synthesizing heterocyclic compounds (Al-Mousawi & El-Apasery, 2012).

Antiviral Activity

Compounds derived from 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have shown promising antiviral activity against the H5N1 avian influenza virus. This suggests potential applications in developing antiviral drugs (Flefel et al., 2012).

Crystal Structure Analysis

Studies on similar compounds, such as 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, have provided insights into their crystal structures. Understanding these structures is crucial for applications in material science and drug design (Fun et al., 2010).

Spectroelectrochemical Properties

The synthesis of compounds containing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and their metallo compounds has been studied for their electrochemical and spectroelectrochemical properties. These studies are significant for applications in electrochemical technologies (Kamiloğlu et al., 2018).

Biological Activities and Molecular Docking Studies

Research on hydrazono methyl-4H-chromen-4-one derivatives, including variants with trifluoromethyl groups, has been conducted to predict their biological activities using molecular docking studies. These studies are important for pharmaceutical applications, particularly in antitumor activity (Mary et al., 2021).

Synthesis and Antimicrobial Activities

Studies on the synthesis and structure characterization of aromatic hydrazones and their transition metal complexes have shown antimicrobial activities. These findings are essential for the development of new antimicrobial agents (Kumar et al., 2018).

Anti-Toxoplasma gondii Activity

Benzaldehyde 4-phenyl-3-thiosemicarbazones and 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids have been synthesized and shown to have significant anti-Toxoplasma gondii activity. This demonstrates their potential in treating parasitic infections (Aquino et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, leading to a reduction in the enzyme’s activity . This reduced activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . The compound’s interaction with AchE appears to influence this pathway, potentially leading to an increase in oxidative stress .

Result of Action

The result of the compound’s action is a significant reduction in AchE level in all treated groups compared to both control groups . This leads to a dose-dependent increase in malondialdehyde (MDA) concentration, a common biomarker for cells and tissue oxidative injury . This increase was statistically insignificant .

Propiedades

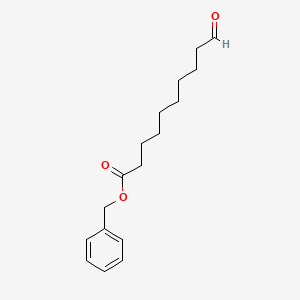

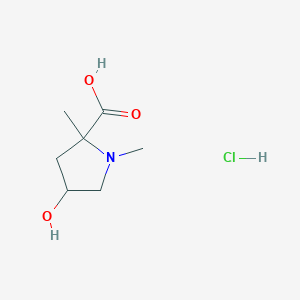

IUPAC Name |

1-(4-bromophenyl)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrF3N2O2/c17-12-5-1-10(2-6-12)15(24)14(9-23)22-21-13-7-3-11(4-8-13)16(18,19)20/h1-9,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSXJKTYSOJVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)